Lipophilicity (XLogP3) Compared with N‑Methyl and N‑Ethyl Congeners
The target compound exhibits a computed XLogP3 of 0.7, which is substantially higher than the N‑methyl analog (−1.0) and the N‑ethyl analog (−0.7) [1]. This difference of +1.7 and +1.4 log units, respectively, indicates a more balanced hydrophilic–lipophilic profile that falls within the optimal range (0–3) for oral drug-like molecules.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: −1.0; 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one: −0.7 |
| Quantified Difference | Δ +1.7 vs. methyl; Δ +1.4 vs. ethyl |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem (2026 release) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, which is critical for intracellular target engagement in cell-based phenotypic assays.
- [1] PubChem Compound Summary for CID 65179792 (target), CID 65180086 (N-methyl), CID 84731295 (N-ethyl). National Center for Biotechnology Information (2026). View Source
